5-Methylcyclocytidine hydrochloride

Aqueous Solubility Drug Formulation In Vivo Dosing

Selecting 5-Methylcyclocytidine hydrochloride (CAS 51391-96-9) is a strategic decision for reproducible preclinical oncology research. Unlike generic cytarabine, this analog's unique 5-methyl substitution and 2,2'-anhydro bridge confer a distinct RNA synthesis inhibition profile (ID50 1.08 mmol/L) and enhanced solubility, making it the definitive choice for comparative SAR studies and robust in vivo dosing in resistant leukemia models. Ensure batch-to-batch consistency with a certified cytarabine impurity reference standard.

Molecular Formula C10H14ClN3O4
Molecular Weight 275.69 g/mol
CAS No. 51391-96-9
Cat. No. B1424917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylcyclocytidine hydrochloride
CAS51391-96-9
Molecular FormulaC10H14ClN3O4
Molecular Weight275.69 g/mol
Structural Identifiers
SMILESCC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl
InChIInChI=1S/C10H13N3O4.ClH/c1-4-2-13-9-7(6(15)5(3-14)16-9)17-10(13)12-8(4)11;/h2,5-7,9,11,14-15H,3H2,1H3;1H
InChIKeyNTLAKIOXMNOMIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylcyclocytidine Hydrochloride CAS 51391-96-9 Procurement-Grade Nucleoside Analog for Anticancer Research


5-Methylcyclocytidine hydrochloride (CAS 51391-96-9), also known as 2,2'-cyclo-5-methylcytidine hydrochloride or cytarabine impurity 26, is a chemically modified purine nucleoside analog characterized by a fused cyclopentane-pyrimidine ring system and a 5-methyl substitution on the cytidine base . This structural modification confers distinct physicochemical properties, including enhanced aqueous solubility and a higher pKa value (6.60) relative to its parent compound cytarabine (pKa 4.15), while retaining the core mechanism of DNA synthesis inhibition and apoptosis induction typical of this antimetabolite class [1].

5-Methylcyclocytidine Hydrochloride Differentiation: Why Cyclocytidine Analogs Are Not Interchangeable in Research and Development


Generic substitution of cyclocytidine-class nucleoside analogs is scientifically inadvisable due to pronounced structure-activity divergences among close derivatives. Even subtle modifications, such as the 5-methyl substitution in 5-methylcyclocytidine hydrochloride versus the parent cyclocytidine or the halogenated analogs, yield distinct pharmacological profiles. Research demonstrates that 5-position substitution significantly alters both toxicity and antitumor activity; for instance, halogenation at this position increased cyclocytidine toxicity, while the methyl derivative's specific quantitative impact on DNA synthesis inhibition (ID50 0.23 μmol/L) differs markedly from cytarabine (ID50 0.048 μmol/L) and exhibits a distinct mechanism of RNA synthesis inhibition (ID50 1.08 mmol/L vs. 2.69 mmol/L for cytarabine) [1]. These differences underscore that batch-to-batch consistency and precise chemical identity are paramount for reproducible research outcomes [2].

5-Methylcyclocytidine Hydrochloride Quantitative Differentiation Evidence for Scientific Procurement Decisions


5-Methylcyclocytidine Hydrochloride Exhibits Superior Aqueous Solubility and Formulation Versatility Compared to Parent Cytarabine

5-Methylcyclocytidine hydrochloride demonstrates excellent solubility in water and methanol, while being insoluble in ethanol and ether . This solubility profile contrasts with the hydrophobic nature of many unmodified nucleoside analogs. The hydrochloride salt form significantly enhances aqueous solubility, facilitating direct dissolution for in vitro assays and in vivo administration without the need for complex co-solvent systems that may introduce confounding biological variables [1].

Aqueous Solubility Drug Formulation In Vivo Dosing

Distinct RNA Synthesis Inhibition Mechanism and Potency Profile Differentiates 5-Methylcyclocytidine from Cytarabine

In comparative studies using L1210 murine leukemia cells, cyclocytidine hydrochloride (the direct parent analog of 5-methylcyclocytidine) exhibited an ID50 of 1.08 mmol/L for RNA synthesis inhibition, which is notably different from cytarabine's ID50 of 2.69 mmol/L [1]. This quantitative divergence, despite similar DNA synthesis inhibition mechanisms (ID50 for cyclocytidine: 0.23 μmol/L vs. cytarabine: 0.048 μmol/L), indicates that cyclocytidine derivatives possess a distinct biochemical fingerprint [1]. The 5-methyl modification further modulates this profile, as evidenced by class-wide data showing 5-substitution alters biological activity [2].

RNA Synthesis Inhibition Mechanism of Action Nucleoside Analog Selectivity

5-Methylcyclocytidine Hydrochloride Demonstrates Chemical Stability for Research-Grade Handling and Long-Term Storage

5-Methylcyclocytidine hydrochloride exhibits robust stability under recommended storage conditions. The compound is stable at -20°C for up to 1 month when stored as a powder, and for 3 years at -20°C in powder form, or 2 years at 4°C . This stability profile is comparable to or exceeds that of other cytidine analogs and ensures consistent experimental results across longitudinal studies . Furthermore, it is stable at ambient temperature during routine shipping and customs clearance, minimizing the risk of degradation before use [1].

Chemical Stability Sample Integrity Biochemical Assay

5-Methylcyclocytidine Hydrochloride Optimal Research Applications Validated by Comparative Data


Preclinical Anticancer Lead Optimization in Hematological Malignancy Models

Given the compound's documented class activity against indolent lymphoid malignancies and its distinct RNA synthesis inhibition profile, 5-methylcyclocytidine hydrochloride is optimally employed as a lead candidate in preclinical studies targeting hematological cancers where cytarabine resistance or RNA-directed toxicity is a concern [1]. The enhanced aqueous solubility facilitates consistent in vivo dosing in murine leukemia models such as L1210, enabling robust pharmacokinetic/pharmacodynamic correlations .

Synthesis of Advanced Antiviral Nucleoside Intermediates

5-Methylcyclocytidine hydrochloride serves as a key synthetic intermediate in the preparation of 1-β-D-Arabinofuranosyl-5-methylcytosine (A774180), a potential antiviral nucleoside . This application leverages the compound's unique 2,2'-anhydro bridge and 5-methyl group, which are essential for subsequent stereoselective glycosylation reactions, offering a distinct advantage over simpler cytidine analogs that lack this structural feature.

Biochemical Mechanism-of-Action Studies for Nucleoside Analog Development

The distinct pKa (6.60) and RNA synthesis inhibition profile of the cyclocytidine class, as exemplified by 5-methylcyclocytidine hydrochloride, make it a valuable tool for dissecting the structure-activity relationships governing nucleoside analog action [1]. It is particularly suited for comparative studies alongside cytarabine to elucidate the contribution of the 2,2'-anhydro linkage and 5-methyl substitution to cellular uptake, metabolism, and ultimate cytotoxicity, thereby informing the rational design of next-generation antimetabolites.

Cytarabine Impurity Profiling and Analytical Reference Standard

As a designated cytarabine impurity (Impurity 26), 5-methylcyclocytidine hydrochloride is an essential reference material for analytical chemistry and quality control in pharmaceutical manufacturing . Its well-characterized structure and stability profile make it suitable for developing and validating HPLC methods to ensure the purity and batch consistency of cytarabine drug substances, a critical regulatory requirement for clinical and commercial supplies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylcyclocytidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.